molecular formula C12H18OS B14457972 {[5-(Methylsulfanyl)pentyl]oxy}benzene CAS No. 71933-94-3

{[5-(Methylsulfanyl)pentyl]oxy}benzene

Cat. No.: B14457972
CAS No.: 71933-94-3
M. Wt: 210.34 g/mol
InChI Key: FPGNUKKFOOMRPL-UHFFFAOYSA-N
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Description

{[5-(Methylsulfanyl)pentyl]oxy}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a pentyl chain that has a methylsulfanyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Methylsulfanyl)pentyl]oxy}benzene typically involves the reaction of 5-(methylsulfanyl)pentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

    Starting Materials: 5-(Methylsulfanyl)pentanol and phenol.

    Catalyst: Strong acid (e.g., sulfuric acid).

    Reaction Conditions: Elevated temperature (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[5-(Methylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

{[5-(Methylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[5-(Methylsulfanyl)pentyl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in redox reactions, altering the activity of target proteins. Additionally, the benzene ring can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    {[5-(Methylsulfanyl)pentyl]oxy}toluene: Similar structure but with a toluene ring instead of benzene.

    {[5-(Methylsulfanyl)pentyl]oxy}phenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

{[5-(Methylsulfanyl)pentyl]oxy}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methylsulfanyl group and a pentyl chain attached to a benzene ring makes it a versatile compound for various applications.

Properties

CAS No.

71933-94-3

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

5-methylsulfanylpentoxybenzene

InChI

InChI=1S/C12H18OS/c1-14-11-7-3-6-10-13-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

FPGNUKKFOOMRPL-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCOC1=CC=CC=C1

Origin of Product

United States

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